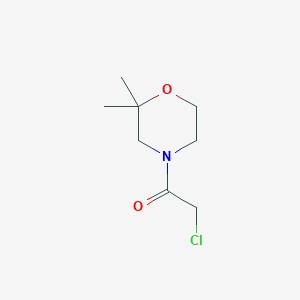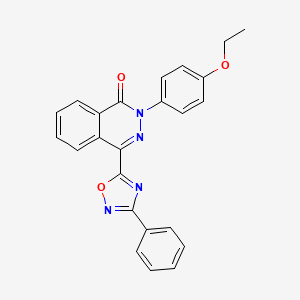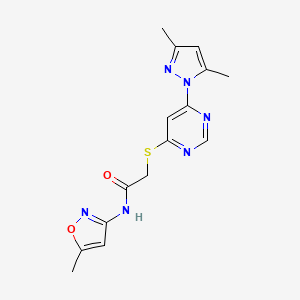
2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione is a complex organic compound known for its unique structural features and potential applications in various fields of scientific research. This compound is characterized by the presence of a chromenylidene moiety fused with an indene-dione structure, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Chromene Ring: The initial step involves the cyclization of a suitable precursor to form the chromene ring. This can be achieved through the reaction of phenyl-substituted compounds with appropriate reagents under acidic or basic conditions.
Introduction of the Indene-Dione Moiety: The chromene intermediate is then reacted with an indene-dione derivative. This step often requires the use of catalysts and controlled reaction conditions to ensure the correct formation of the desired product.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of scalable reaction conditions, the use of industrial-grade reagents, and the implementation of robust purification methods.
Chemical Reactions Analysis
Types of Reactions
2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction could produce alcohols or hydrocarbons.
Scientific Research Applications
2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as its role in inhibiting microbial growth or inducing apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
2-(2-phenyl-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione: Lacks the tetrahydro moiety, which may affect its reactivity and biological activity.
2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-trione: Contains an additional keto group, influencing its chemical properties.
Uniqueness
The unique structural features of 2-(2-phenyl-5,6,7,8-tetrahydro-4H-chromen-4-ylidene)-1H-indene-1,3(2H)-dione, such as the tetrahydrochromene ring fused with the indene-dione moiety, contribute to its distinct chemical behavior and potential applications. This uniqueness makes it a valuable compound for research and industrial purposes.
Properties
IUPAC Name |
2-(2-phenyl-5,6,7,8-tetrahydrochromen-4-ylidene)indene-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18O3/c25-23-17-11-4-5-12-18(17)24(26)22(23)19-14-21(15-8-2-1-3-9-15)27-20-13-7-6-10-16(19)20/h1-5,8-9,11-12,14H,6-7,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJVBJQUMMDJUON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(C1)C(=C3C(=O)C4=CC=CC=C4C3=O)C=C(O2)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-acetyl-4H,5H,6H,7H-thieno[3,2-c]pyridine-2-sulfonyl fluoride](/img/structure/B2911528.png)


![6-(5-Amino-3-methyl-1H-pyrazol-1-yl)-1-(4-fluorophenyl)-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2911531.png)

![2-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-N-(3-nitrophenyl)acetamide](/img/structure/B2911535.png)
![1-(6-methyl[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl N-(3-chlorophenyl)carbamate](/img/structure/B2911536.png)



![2-(propan-2-yl)-1-[1-(thian-4-yl)azetidin-3-yl]-1H-1,3-benzodiazole](/img/structure/B2911548.png)
![(Z)-methyl 2-(2-((4-chlorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2911549.png)
